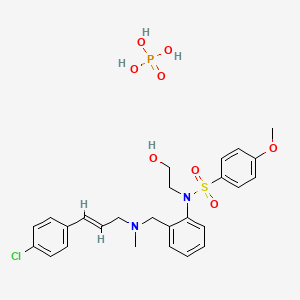
Fosfato de KN-93
Descripción general
Descripción
El Fosfato de KN-93 es un inhibidor potente y selectivo de la proteína quinasa II dependiente de calcio/calmodulina (CaMKII). Este compuesto se utiliza ampliamente en la investigación científica debido a su capacidad para inhibir la actividad de CaMKII, que juega un papel crucial en varios procesos celulares. La fórmula química del this compound es C26H29ClN2O4S·H3PO4, y su peso molecular es 599.03 g/mol .
Aplicaciones Científicas De Investigación
El Fosfato de KN-93 tiene una amplia gama de aplicaciones en la investigación científica, entre ellas:
Química: Se utiliza como herramienta para estudiar el papel de CaMKII en varios procesos químicos.
Biología: El this compound se emplea para investigar la función de CaMKII en las vías de señalización celular, la expresión génica y la regulación del ciclo celular.
Medicina: El compuesto se utiliza en la investigación relacionada con los trastornos neurológicos, las enfermedades cardiovasculares y el cáncer. .
Industria: El this compound se utiliza en el desarrollo de nuevos agentes terapéuticos dirigidos a CaMKII
Mecanismo De Acción
El Fosfato de KN-93 ejerce sus efectos inhibiendo la actividad de CaMKII. Se une al dominio catalítico de CaMKII, impidiendo la fosforilación de sus sustratos. Esta inhibición interrumpe varios procesos celulares regulados por CaMKII, como la señalización del calcio, la expresión génica y la progresión del ciclo celular. Los objetivos moleculares del this compound incluyen las subunidades α y β de CaMKII .
Análisis Bioquímico
Biochemical Properties
KN-93 Phosphate interacts with various enzymes and proteins, particularly the α- and β-subunits of CaMKII . It inhibits the autophosphorylation of these subunits . Moreover, it modulates the reaction rate of tyrosine hydroxylase (TH), reducing the Ca2±mediated phosphorylation levels of the TH molecule in PC12h cells .
Cellular Effects
KN-93 Phosphate has significant effects on various types of cells and cellular processes. It can block cell proliferation by regulating the expression of p53 and p21 in human hepatic stellate cells . It also induces G1 cell cycle arrest and apoptosis in NIH 3T3 cells . Furthermore, it inhibits glucose-induced and forskolin-stimulated insulin release from isolated pancreatic islets of Langerhans .
Molecular Mechanism
KN-93 Phosphate exerts its effects at the molecular level through several mechanisms. It inhibits the activity of CaMKII based on ATP binding to its catalytic site . It also blocks the presentation of Ser280 for GlcNAcylation . Once activated and autophosphorylated, however, KN-93 does not inhibit the kinase .
Temporal Effects in Laboratory Settings
In laboratory settings, KN-93 Phosphate has been shown to suppress ventricular arrhythmia induced by LQT2 without affecting the transmural dispersion of repolarization (TDR) . This suggests that KN-93 Phosphate can inhibit early afterdepolarizations (EADs), which are the triggers of TDP, resulting in the suppression of TDP induced by LQT2 without affecting TDR .
Dosage Effects in Animal Models
The effects of KN-93 Phosphate vary with different dosages in animal models. For instance, in a rat model of Parkinson’s disease, intrastriatal injection of KN-93 relieved the levodopa-induced dyskinesia by suppressing the CaMK II activation .
Metabolic Pathways
KN-93 Phosphate is involved in several metabolic pathways. It plays a role in the regulation of smooth muscle contractility . It also modulates the TH reaction rate, thereby affecting dopamine levels .
Transport and Distribution
KN-93 Phosphate is water-soluble , which facilitates its transport and distribution within cells and tissues
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Fosfato de KN-93 implica múltiples pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de grupos funcionales. Los pasos clave incluyen:
Formación de la estructura principal: La síntesis comienza con la preparación de la estructura principal, que implica la reacción de 4-clorocinamaldehído con metilamina para formar N-(4-clorocinamil)-N-metilamina.
Introducción de grupos funcionales: La estructura principal se hace reaccionar entonces con 2-hidroxietilamina y cloruro de 4-metoxibencenosulfonilo para introducir los grupos hidroxietilo y metoxibencenosulfonilo, respectivamente.
Fosforilación: El paso final implica la fosforilación del compuesto para formar this compound
Métodos de producción industrial
La producción industrial del this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para maximizar el rendimiento y la pureza. El compuesto se purifica normalmente utilizando técnicas como la recristalización y la cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones
El Fosfato de KN-93 experimenta varias reacciones químicas, entre ellas:
Oxidación: El this compound puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: El compuesto puede reducirse para formar derivados reducidos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución suelen implicar reactivos como los halógenos y los nucleófilos.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados con átomos de oxígeno adicionales, mientras que la reducción puede producir derivados reducidos con menos átomos de oxígeno .
Comparación Con Compuestos Similares
Compuestos similares
Fosfato de KN-92: Un derivado inactivo del Fosfato de KN-93, utilizado como control en los experimentos.
KN-62: Otro inhibidor de CaMKII con una estructura química y un mecanismo de acción diferentes.
Clorhidrato de KN-93: Una forma de sal de clorhidrato de KN-93, utilizada en aplicaciones de investigación similares.
Singularidad
El this compound es único debido a su alta selectividad y potencia como inhibidor de CaMKII. A diferencia de otros inhibidores, se dirige específicamente al dominio catalítico de CaMKII, lo que lo convierte en una herramienta valiosa para estudiar el papel de CaMKII en varios procesos biológicos .
Propiedades
IUPAC Name |
N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN2O4S.H3O4P/c1-28(17-5-6-21-9-11-23(27)12-10-21)20-22-7-3-4-8-26(22)29(18-19-30)34(31,32)25-15-13-24(33-2)14-16-25;1-5(2,3)4/h3-16,30H,17-20H2,1-2H3;(H3,1,2,3,4)/b6-5+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKJTPOXLIILMB-IPZCTEOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32ClN2O8PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188890-41-6 | |
| Record name | Benzenesulfonamide, N-[2-[[[(2E)-3-(4-chlorophenyl)-2-propen-1-yl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxy-, phosphate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188890-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


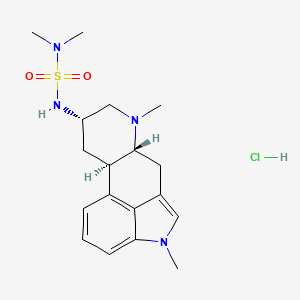
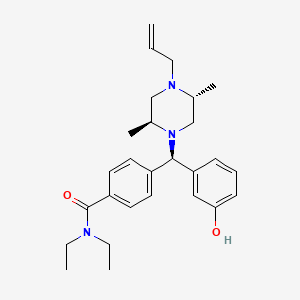
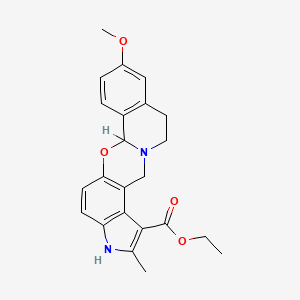
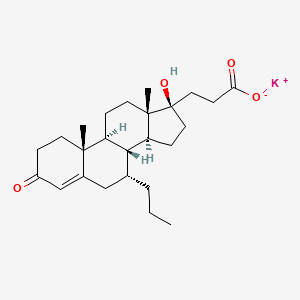
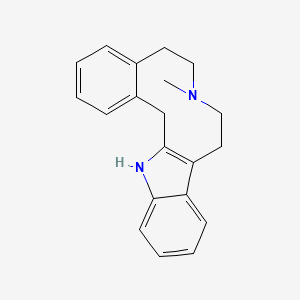
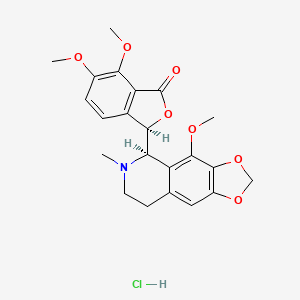
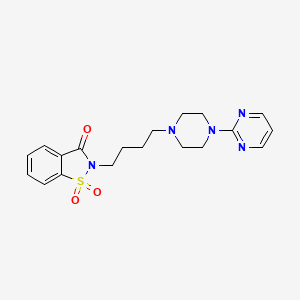
![2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid](/img/structure/B1662302.png)
![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride](/img/structure/B1662303.png)
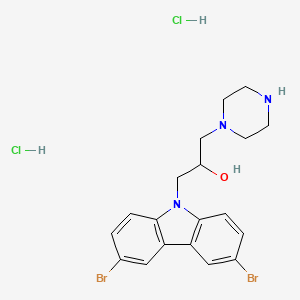
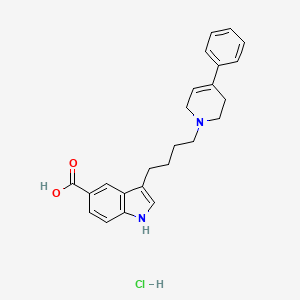
![6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole;hydrochloride](/img/structure/B1662309.png)
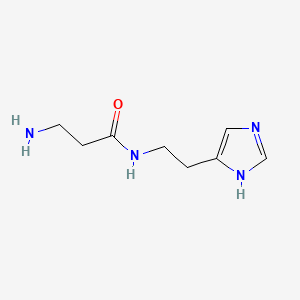
![(3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid](/img/structure/B1662312.png)
